molecular formula C10H9N3O2 B13497816 3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid

3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13497816
M. Wt: 203.20 g/mol
InChI Key: CYWJITLYPNBOBX-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with an aminophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways involved in inflammation and cell proliferation makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its structural properties allow for the formation of stable and vibrant colors, making it useful in various applications such as textiles and coatings .

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions with receptor sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,11H2,(H,12,13)(H,14,15)

InChI Key

CYWJITLYPNBOBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)N

Origin of Product

United States

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